![molecular formula C9H13NO2S B11900436 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfonyl)spiro[23]hexane-5-carbonitrile is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The spirocyclic framework allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl and nitrile groups can participate in various chemical interactions, influencing biological pathways and molecular targets. The spirocyclic structure provides rigidity and unique spatial orientation, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane-5-carbonitrile: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
5-(Methylsulfonyl)spiro[2.3]hexane-5-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and applications.
Uniqueness
5-(Ethylsulfonyl)spiro[23]hexane-5-carbonitrile is unique due to its ethylsulfonyl group, which provides additional functionalization options and can enhance its reactivity in certain chemical reactions
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
5-ethylsulfonylspiro[2.3]hexane-5-carbonitrile |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9(7-10)5-8(6-9)3-4-8/h2-6H2,1H3 |
InChI Key |
NHZYYJSENIUCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CC2(C1)CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


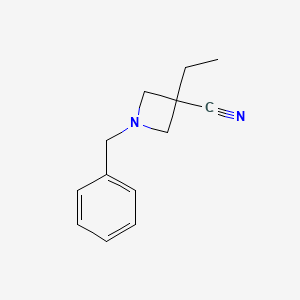

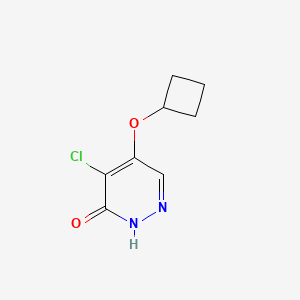
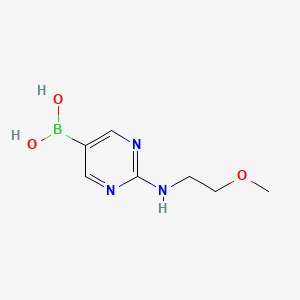
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)


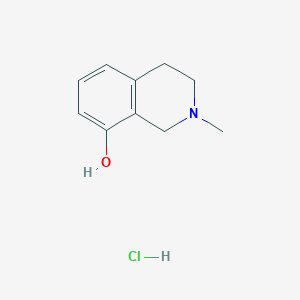


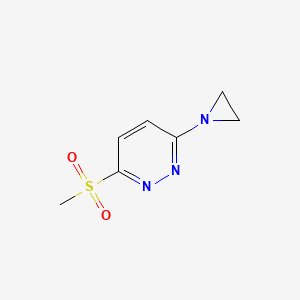


![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)
